N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, and a chlorophenyl group attached to the nitrogen atom of the acetamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 4-chloroaniline to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzofuran ring and chlorophenyl group are likely involved in binding to the active site of the target molecule, while the acetamide moiety may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(benzofuran-3-yl)acetamide: Lacks the ethyl group, which may affect its binding affinity and reactivity.
N-(4-methylphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide: The methyl group instead of the chlorine atom may result in different electronic properties and biological activity.
N-(4-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of both the ethyl group and the chlorophenyl group can enhance its binding interactions and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H16ClNO2 |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H16ClNO2/c1-2-12-3-8-17-16(9-12)13(11-22-17)10-18(21)20-15-6-4-14(19)5-7-15/h3-9,11H,2,10H2,1H3,(H,20,21) |
InChI Key |
SSFZRMXFNKGUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.